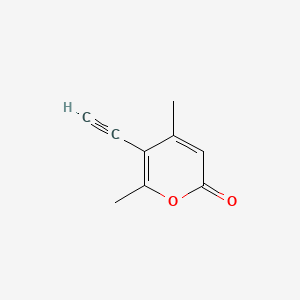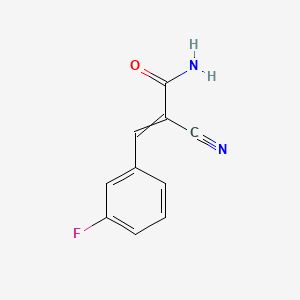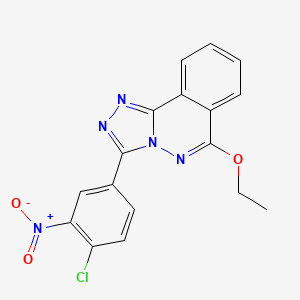![molecular formula C36H81B3O6Sn3 B13805099 [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tributylstannane) CAS No. 51805-36-8](/img/structure/B13805099.png)
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tributylstannane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Boroxin, tris[(tributylstannyl)oxy]-(9CI) typically involves the reaction of boroxine with tributylstannyl reagents under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Boroxin, tris[(tributylstannyl)oxy]-(9CI) undergoes various types of chemical reactions, including substitution and coupling reactions. One common reaction is the Suzuki-Miyaura coupling, where the compound reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds . The major products formed from these reactions are typically aryl boronates, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
Boroxin, tris[(tributylstannyl)oxy]-(9CI) has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of complex organic molecules . In industry, it is used in the production of advanced materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of Boroxin, tris[(tributylstannyl)oxy]-(9CI) involves its ability to form stable complexes with other molecules. The compound’s boron atoms can interact with electron-rich sites on target molecules, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Boroxin, tris[(tributylstannyl)oxy]-(9CI) can be compared with other boroxine derivatives, such as trimethylboroxine and triphenylboroxine . These compounds share a similar boroxine ring structure but differ in their substituents. The tributylstannyl groups in Boroxin, tris[(tributylstannyl)oxy]-(9CI) provide unique reactivity and stability compared to other derivatives, making it particularly useful in certain applications .
Similar compounds include:
- Trimethylboroxine
- Triphenylboroxine
- Boroxin, tris[(triphenylstannyl)oxy]-(9CI)
Propiedades
Número CAS |
51805-36-8 |
|---|---|
Fórmula molecular |
C36H81B3O6Sn3 |
Peso molecular |
998.6 g/mol |
Nombre IUPAC |
[4,6-bis(tributylstannyloxy)-1,3,5,2,4,6-trioxatriborinan-2-yl]oxy-tributylstannane |
InChI |
InChI=1S/9C4H9.B3O6.3Sn/c9*1-3-4-2;4-1-7-2(5)9-3(6)8-1;;;/h9*1,3-4H2,2H3;;;;/q;;;;;;;;;-3;3*+1 |
Clave InChI |
ZCKMNMRQPTZBJM-UHFFFAOYSA-N |
SMILES canónico |
B1(OB(OB(O1)O[Sn](CCCC)(CCCC)CCCC)O[Sn](CCCC)(CCCC)CCCC)O[Sn](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


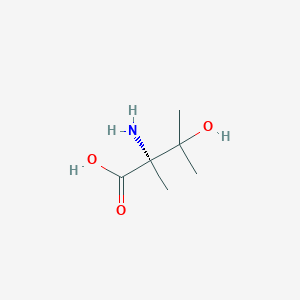
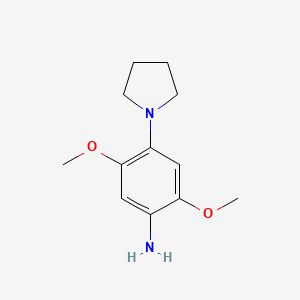
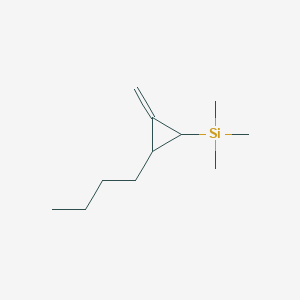
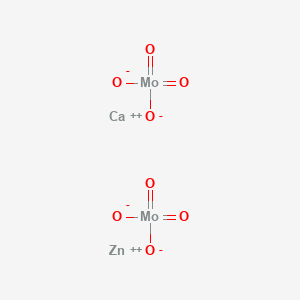
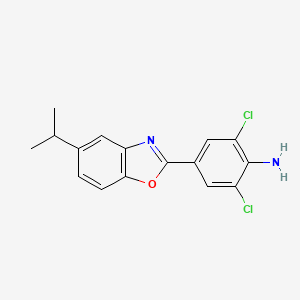
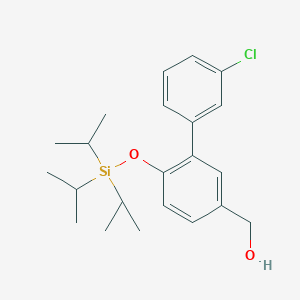

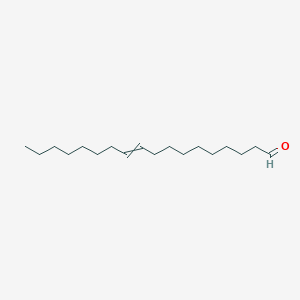
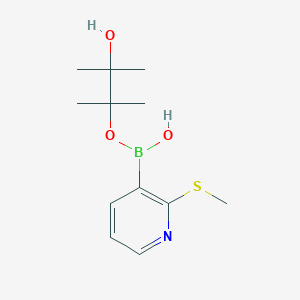
![N-((4-Methylphenyl)sulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide](/img/structure/B13805079.png)

